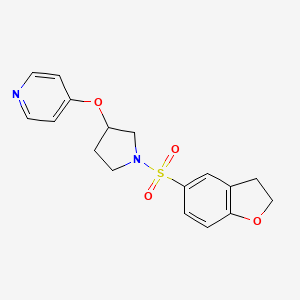![molecular formula C21H30N6O4 B2849561 Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2097872-58-5](/img/structure/B2849561.png)
Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate” is a complex organic compound . The compound has a molecular formula of C21H23F6N5O3 and a molecular weight of 507.43 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a triazolopyrimidine, azetidine, and piperidine . The exact 3D structure is not available in the searched resources.Physical and Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high number of heavy atoms (35), a high molar refractivity (113.09), and a moderate water solubility . It also has a high lipophilicity, with a consensus Log Po/w of 3.69 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of complex molecules like this one are fundamental in medicinal chemistry for the development of new therapeutic agents. The triazolo[1,5-a]pyrimidine core, for instance, is a motif found in various pharmacologically active compounds. The detailed synthesis and structural analysis of related compounds provide a basis for understanding their chemical properties and potential biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrates the feasibility of incorporating diverse heterocyclic units into a single molecule, which could be tailored for specific biological targets (Sanjeevarayappa et al., 2015).
Biological Activity
Compounds with triazolo and pyrimidine moieties are often explored for their biological activities, particularly as potential antihypertensive agents or antibacterial compounds. For instance, the investigation of 1,2,4-triazolo[1,5-a]pyrimidines for their antihypertensive activity highlights the relevance of such structures in medicinal chemistry (Sato et al., 1980). Similarly, the evaluation of novel thiazolo-triazolo-pyridine derivatives for their antimicrobial properties underscores the potential of complex heterocyclic systems in addressing resistance issues in antibiotic therapy (Suresh et al., 2016).
Chemical Properties and Reactions
Understanding the chemical properties and reactivity of such a compound involves studying its interactions and transformations under various conditions. For instance, the study of imine-enamine tautomerism in dihydroazolopyrimidines provides insights into the stability and reactivity of nitrogen-containing heterocycles, which are crucial for designing compounds with desired pharmacological profiles (Desenko et al., 1993).
Mechanism of Action
Safety and Hazards
The compound is classified as potentially hazardous, with precautionary statements including P260, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The specific hazards associated with this compound include H302, H315, H319, H335, H373, and H412 .
Properties
IUPAC Name |
tert-butyl 4-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-14-9-18(27-19(24-14)22-13-23-27)30-16-11-26(12-16)17(28)10-15-5-7-25(8-6-15)20(29)31-21(2,3)4/h9,13,15-16H,5-8,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQIZJMPSLZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4CCN(CC4)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)


![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
